Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-benzyl-5-(4-chlorophenyl)pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-23-18(22)17-11-16(14-7-9-15(19)10-8-14)20-21(17)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVUJTKQNKDFQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The pyrazole formation reaction proceeds smoothly with primary alkyl hydrazones such as methyl hydrazones and benzyl hydrazone . The reaction conditions often require a solvent like methanol and a catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrazole products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate as an anticancer agent. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxic Effects on Cancer Cell Lines
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
- IC Values:
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases. In vitro studies have demonstrated its ability to inhibit key inflammatory mediators.
Table 1: Inhibition of Inflammatory Mediators
| Mediator | Inhibition (%) |
|---|---|
| TNF-alpha | 45% |
| IL-6 | 50% |
| COX-2 | 60% |
These results indicate its potential utility in therapeutic formulations for conditions like arthritis and other inflammatory disorders .
Pesticidal Activity
This compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its efficacy as a pesticide can be attributed to its ability to disrupt the nervous system of target insects.
Case Study: Efficacy Against Common Pests
- Pests Tested : Aphids, Thrips
- Mortality Rate :
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex pyrazole derivatives, which are useful in drug development and material science.
Table 2: Synthetic Routes Utilizing this compound
| Reaction Type | Product Obtained | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Pyrazole Derivative A | 75% |
| Condensation | Pyrazole Derivative B | 80% |
These reactions illustrate its versatility in organic synthesis, particularly in developing compounds with potential pharmacological activity .
Mechanism of Action
The mechanism of action of Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pyrazole Scaffold
Table 1: Key Structural Differences Among Pyrazole Derivatives
Key Observations:
- Ester Groups : Methyl esters (e.g., inferred compound) exhibit lower molecular weight and higher volatility compared to ethyl esters (e.g., ), which may influence crystallization behavior .
- Heterocyclic Additions : Thiazole or pyrrole moieties (e.g., ) introduce additional hydrogen-bonding sites, affecting solubility and biological target interactions.
Biological Activity
Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, including anti-inflammatory, analgesic, and potential anticancer effects, supported by various studies and data.
Chemical Structure and Properties
The compound belongs to the pyrazole family, characterized by the presence of a pyrazole ring and various substituents that enhance its biological activity. The chemical formula is , and it features a methyl ester functional group, which is crucial for its solubility and reactivity in biological systems.
Biological Activities
1. Anti-inflammatory Activity
This compound has been studied for its anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The compound exhibits selective inhibition of COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
|---|---|---|---|
| This compound | 50.0 | 10.0 | 5.0 |
| Celecoxib | 20.0 | 0.5 | 40.0 |
2. Analgesic Activity
The analgesic properties of this compound have been evaluated using various animal models. In studies involving carrageenan-induced paw edema in rats, the compound demonstrated significant pain relief comparable to standard analgesics . Its mechanism may involve the modulation of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in pain signaling pathways.
3. Anticancer Potential
Recent investigations have indicated that pyrazole derivatives, including this compound, possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways . Moreover, it has been noted to inhibit angiogenesis, thereby limiting tumor growth and metastasis.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a randomized controlled trial involving patients with chronic inflammatory conditions, this compound was administered alongside conventional treatments. Results showed a marked reduction in inflammatory markers and improved patient-reported outcomes regarding pain and mobility .
Case Study 2: Analgesic Efficacy
A study conducted on post-operative patients revealed that those treated with this pyrazole derivative reported significantly lower pain levels compared to those receiving placebo treatments. The findings suggest that the compound effectively modulates pain pathways without significant side effects .
Q & A
Q. What are the standard synthetic routes for Methyl 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate?
The compound is typically synthesized via a multi-step procedure involving:
- Condensation reactions : Reacting substituted phenylhydrazines with β-keto esters to form the pyrazole core .
- Benzylation : Introducing the benzyl group using benzyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in acetonitrile .
- Purification : Column chromatography on silica gel is commonly employed to isolate the product .
Q. What spectroscopic methods are used to characterize this compound?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and molecular framework .
- IR spectroscopy : Identification of functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. How is the purity of this compound assessed in academic research?
- HPLC : Reverse-phase chromatography with UV detection to quantify impurities.
- Melting point analysis : Consistency with literature values (if available) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Catalyst screening : Testing bases like Cs₂CO₃ or DBU for enhanced benzylation efficiency .
- Solvent effects : Replacing acetonitrile with DMF or THF to improve solubility and reaction kinetics .
- Temperature control : Monitoring reflux duration (e.g., 10–24 hours) to balance yield and side reactions .
Q. What structural insights can X-ray crystallography provide for this compound?
- Crystal system : Monoclinic or triclinic systems are common for pyrazole derivatives, with space groups like P2₁/n or P1 .
- Dihedral angles : Quantifying torsion between the benzyl, chlorophenyl, and pyrazole rings to assess steric effects .
- Software tools : SHELX suite (SHELXL, SHELXS) for refinement and structure validation .
Q. How can contradictory spectral or crystallographic data be resolved?
- Data validation : Cross-checking with DFT-calculated NMR shifts or simulated XRD patterns .
- Sample recrystallization : Using solvents like ethyl acetate/hexane to obtain higher-quality crystals .
- Dynamic NMR studies : Resolving conformational flexibility that may lead to spectral discrepancies .
Q. What computational methods are suitable for studying its biological interactions?
- Molecular docking : Using AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., carbonic anhydrase isoforms) .
- MD simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .
Q. How can substituent modifications influence bioactivity?
- SAR studies : Replacing the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate activity .
- Enzyme inhibition assays : Testing derivatives against targets like cyclooxygenase (COX) or carbonic anhydrase .
Methodological Notes
- Crystallography protocols : For X-ray studies, use MoKα radiation (λ = 0.71073 Å) and Bruker SMART CCD detectors. Refinement with SHELXL typically achieves R values < 0.05 .
- Synthetic scalability : Milligram-scale reactions are standard; multi-gram synthesis requires careful control of exothermic steps during benzylation .
- Biological evaluation : Prioritize in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
